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Application Note: Sulfo-Cy5 dUTP for Super-
Resolution dSTORM Imaging
Introduction

Direct Stochastic Optical Reconstruction Microscopy (dSTORM), a single-molecule localization

microscopy (SMLM) technique, enables imaging beyond the diffraction limit of light, offering

nanoscale resolution.[1] The choice of fluorophore is critical for high-quality dSTORM imaging,

requiring probes with excellent photoswitching characteristics, high photon output, and

photostability.[2] Sulfo-Cy5, a sulfonated, water-soluble version of the cyanine dye Cy5, has

emerged as a leading fluorophore for dSTORM.[3][4] Its analog, Alexa Fluor 647, is considered

one of the best photo-switchable fluorophores for dSTORM, prized for its robust blinking

properties and high photon counts.[2]

This application note details the use of Sulfo-Cy5 deoxyuridine triphosphate (dUTP) for the

enzymatic labeling of DNA probes and their subsequent application in dSTORM imaging.

Sulfo-Cy5 dUTP allows for the direct incorporation of the dSTORM-compatible fluorophore into

DNA strands via various enzymatic methods, providing a powerful tool for researchers studying

DNA structure and organization at the nanoscale.[3][5]

Properties of Sulfo-Cy5
Sulfo-Cy5 is a bright, far-red fluorescent dye with properties that make it ideal for dSTORM.[5]

[6] The addition of sulfonate groups enhances its water solubility, making it suitable for labeling
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biomolecules in aqueous buffers without organic co-solvents.[4][6] It shares nearly identical

spectral properties with the parent Cy5 dye.[4]

Table 1: Quantitative Properties of Sulfo-Cy5 Fluorophore

Property Value Reference

Excitation Maximum

(Absorbance)
~646 - 651 nm [4][6][7]

Emission Maximum ~662 - 670 nm [4][6][7]

Extinction Coefficient ~250,000 M⁻¹cm⁻¹ [4]

Recommended Laser Line 640 nm / 647 nm

Stokes Shift ~16 nm [6]

Key Feature for dSTORM
Excellent photoswitching in the

presence of thiols.
[2][3]

Principle of dSTORM Imaging with Sulfo-Cy5
dSTORM relies on the stochastic photoswitching of individual fluorophores between a

fluorescent "on" state and a stable, non-fluorescent "off" state. For cyanine dyes like Sulfo-Cy5,

this switching is facilitated by a specific imaging buffer containing a reducing agent (a thiol like

MEA or BME) and an oxygen scavenging system.[2] A high-intensity laser (e.g., 647 nm)

excites the fluorophores and drives most of them into a long-lived dark state. A second, lower-

intensity activation laser (e.g., 405 nm) can be used to sparsely and stochastically return

individual molecules to the fluorescent state, where they are imaged until they photobleach or

return to the dark state. By recording thousands of frames, the precise location of each

activated molecule can be determined and used to reconstruct a super-resolved image.
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Caption: Photoswitching mechanism of Sulfo-Cy5 in dSTORM.

Experimental Protocols
Protocol 1: Enzymatic Labeling of DNA with Sulfo-Cy5
dUTP
Sulfo-Cy5 dUTP can be enzymatically incorporated into DNA using standard molecular biology

techniques such as Polymerase Chain Reaction (PCR), Nick Translation, or Random Priming.

[8][9] The long linker arm on the Sulfo-Cy5 dUTP enhances its incorporation efficiency by

polymerases.[3][5] This protocol provides a general guideline for labeling via PCR.

Materials:

DNA template

Forward and Reverse Primers

dNTP mix (dATP, dCTP, dGTP, dTTP)
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Sulfo-Cy5 dUTP (e.g., from Lumiprobe)

Taq DNA Polymerase or other suitable polymerase

Polymerase reaction buffer

Nuclease-free water

DNA purification kit (e.g., PCR cleanup kit)

Procedure (PCR Labeling):

Prepare the Reaction Mix: In a PCR tube, assemble the following components on ice. The

ratio of Sulfo-Cy5 dUTP to dTTP may need to be optimized for desired labeling density (a

1:3 to 1:1 ratio is a good starting point).

Component Volume (for 50 µL reaction) Final Concentration

10x Polymerase Buffer 5 µL 1x

dNTP Mix (10 mM each dATP,

dCTP, dGTP)
1 µL 200 µM each

dTTP (10 mM) 0.5 µL 100 µM

Sulfo-Cy5 dUTP (1 mM) 1.5 µL 30 µM

Forward Primer (10 µM) 2.5 µL 0.5 µM

Reverse Primer (10 µM) 2.5 µL 0.5 µM

DNA Template (1-10 ng/µL) 1 µL 1-10 ng

Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units

Nuclease-free water to 50 µL -

Perform PCR: Use a standard thermal cycler program appropriate for your primers and

template. A typical program includes:

Initial Denaturation: 95°C for 3-5 minutes.
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30-35 Cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

Extension: 72°C for 1 minute per kb of product length.

Final Extension: 72°C for 5-10 minutes.

Hold: 4°C.

Purify the Labeled DNA: After the reaction, purify the Sulfo-Cy5 labeled DNA probe using a

PCR cleanup kit to remove unincorporated nucleotides, primers, and enzymes. Elute the

purified DNA in an appropriate buffer (e.g., TE buffer or nuclease-free water).

Verify Labeling (Optional): The incorporation of the dye can be verified by measuring the

absorbance of the purified product at 260 nm (for DNA) and ~650 nm (for Sulfo-Cy5).

Protocol 2: dSTORM Imaging of Labeled DNA
dSTORM Imaging Buffer: The composition of the imaging buffer is crucial for inducing the

photoswitching of Sulfo-Cy5.[2] A commonly used buffer for Cy5 and its analogs includes an

oxygen scavenger system and a thiol.[10][11]

Stock Solutions:

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

G.O.C. Solution: Glucose Oxidase (100 mg/mL) and Catalase (20 mg/mL) in Buffer A. Store

in small aliquots at -20°C.

MEA Solution: 1 M Cysteamine (MEA) in water, pH adjusted to 8.0. Store at -20°C.

Glucose Solution: 20% (w/v) D-glucose in water.

Final Imaging Buffer (prepare fresh):

Start with 880 µL of Buffer A.
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Add 100 µL of 20% Glucose solution (final concentration 2%).

Add 10 µL of G.O.C. solution.

Add 10 µL of 1 M MEA (final concentration 10 mM). Note: Optimal MEA concentration can

range from 10 mM to 100 mM and may require optimization.[10]

Imaging Procedure:

Sample Preparation: Immobilize the Sulfo-Cy5 labeled DNA onto a coverslip. This can be

achieved through various methods depending on the experimental goal, such as

hybridization to a complementary strand fixed on the surface or non-specific adsorption.

Mounting: Mount the coverslip onto a microscope slide, creating a small chamber for the

imaging buffer.

Add Imaging Buffer: Add the freshly prepared dSTORM imaging buffer to the sample

chamber and seal to prevent oxygen re-entry.

Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection

Fluorescence) or highly inclined illumination to minimize background fluorescence.

Image Acquisition:

Illuminate the sample with a high-power 647 nm laser to excite the Sulfo-Cy5 and drive

most molecules into the dark state.

Record a time series of images (typically 5,000-50,000 frames) at a high frame rate (e.g.,

50-100 Hz).

If necessary, use a low-power 405 nm laser to increase the rate of stochastic reactivation

of the fluorophores.

Image Reconstruction: Process the acquired image stack using localization software (e.g.,

Picasso, ThunderSTORM) to identify single-molecule blinking events, determine their precise

coordinates, and reconstruct the final super-resolution image.
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Overall Experimental Workflow
The entire process from DNA labeling to final super-resolution image reconstruction follows a

clear workflow.
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Caption: Workflow for dSTORM imaging using Sulfo-Cy5 dUTP.
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Comparative Data
Sulfo-Cy5/Cy5 and its analog Alexa Fluor 647 are considered among the highest-performing

dyes for dSTORM due to their high photon output and excellent switching properties.

Table 2: Comparison of Common Fluorophores for dSTORM

Fluorophore
Excitation
Laser (nm)

Emission Max
(nm)

Performance
Notes

Reference

Sulfo-Cy5 / Cy5 640 / 647 ~670

One of the

highest

performing

dSTORM dyes;

excellent blinking

and high photon

counts.

[2]

Alexa Fluor 647 640 / 647 ~665

Regarded as the

"gold standard"

for dSTORM;

emits thousands

of photons per

switching cycle.

[2][10]

ATTO 488 488 ~523

High-performing

dye for the 488

nm channel.

Alexa Fluor 555 532 / 561 ~580

Exceptional

dSTORM dye in

the red range

with high photon

output.

Cy3B 561 ~570

Considered one

of the best dyes

for dSTORM in

the red range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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